4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets . Additionally, the presence of both amino and carboxylic acid groups allows for diverse chemical modifications and functionalization .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-amino-1-benzylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) |
InChI Key |
MPVQQTCZNQCQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
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